
4-Ethoxypyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxypyridine-3-boronic acid pinacol ester (4-EPBP) is a novel molecule that has recently been identified as a potential catalyst for a variety of chemical reactions. The molecule was first synthesized in 2018 and has since been studied for its potential applications in both scientific research and laboratory experiments. 4-EPBP is an organoboron compound and is composed of a pyridine ring, a boronic acid, and an ester group. It is a highly reactive molecule that can be used to catalyze a variety of organic transformations.
Scientific Research Applications
4-Ethoxypyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to catalyze the formation of carbon-carbon bonds, which can be used to synthesize complex organic molecules. This compound has also been used to catalyze the formation of heterocyclic rings, which can be used to synthesize drugs and other biologically active molecules. Additionally, the molecule has been used to catalyze the formation of polymers, which can be used to create materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxypyridine-3-boronic acid pinacol ester is not yet fully understood. However, it is thought that the boronic acid group of the molecule acts as a Lewis acid, which facilitates the formation of new carbon-carbon bonds. Additionally, the pyridine ring of this compound is believed to act as a nucleophile, which helps to stabilize the newly formed bonds.
Biochemical and Physiological Effects
At present, there is limited information available regarding the biochemical and physiological effects of this compound. However, it is thought that the molecule may have some beneficial effects on the human body, as it has been found to be non-toxic and non-irritating. Additionally, this compound has been found to be an effective catalyst for a variety of chemical reactions, which could potentially lead to the development of new drugs and other therapeutic compounds.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Ethoxypyridine-3-boronic acid pinacol ester is its high reactivity, which makes it an ideal catalyst for a variety of organic transformations. Additionally, the molecule is relatively non-toxic and non-irritating, which makes it safe to use in laboratory experiments. However, this compound is relatively expensive and can be difficult to synthesize, which can limit its use in some laboratory experiments.
Future Directions
There are numerous potential future directions for the use of 4-Ethoxypyridine-3-boronic acid pinacol ester. One potential application is in the development of drugs and other therapeutic compounds. Additionally, this compound could be used to catalyze the formation of polymers, which could lead to the development of new materials with unique properties. Furthermore, the molecule could be used to catalyze the formation of heterocyclic rings, which could lead to the synthesis of complex organic molecules. Finally, this compound could be used to catalyze the formation of carbon-carbon bonds, which could be used to synthesize a wide variety of organic molecules.
Synthesis Methods
4-Ethoxypyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethoxypyridine with a boronic acid in the presence of a pinacol ester. This reaction produces a boronate ester, which can then be hydrolyzed to form the desired molecule. The reaction can be carried out either in aqueous or non-aqueous media and is typically performed at room temperature.
properties
IUPAC Name |
4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-6-16-11-7-8-15-9-10(11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRSMFNPDQUTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

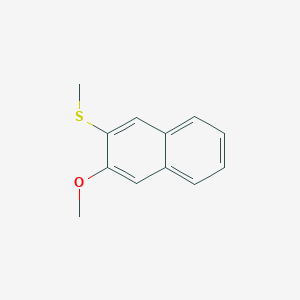


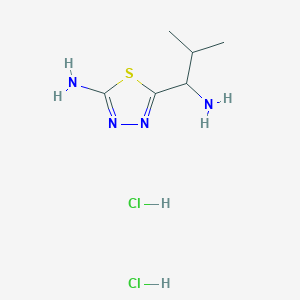


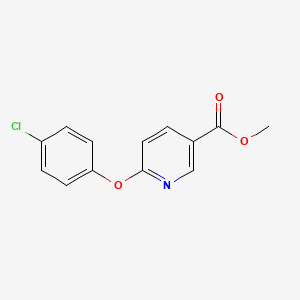
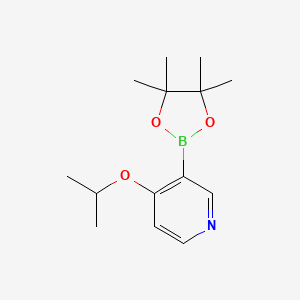

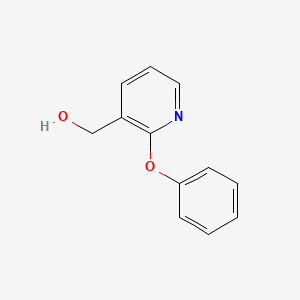
![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)